- Reductive aminations of carbonyl compounds with borohydride and borane reducing agents, Organic Reactions (Hoboken, 2002, 59, No pp. given

Cas no 321-97-1 ((-)-Pseudoephedrine)

(-)-Pseudoephedrine Propiedades químicas y físicas

Nombre e identificación

-

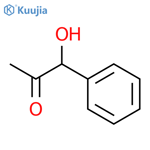

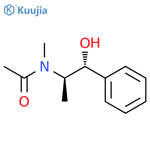

- (-)-Pseudoephedrine

- (1R,2R)-(-)-Pseudoephedrine

- (1R,2R)-(-)-2-(Methylamino)-1-phenylpropanol

- alpha-(1-Methylaminoethyl)benzyl alcohol

- D-(-)-Pseudoephedrin

- D-(-)-Pseudoephedrine

- R,R(-)-Pseudoephedrine solution

- (-)-threo-Ephedrine

- (-)-y-Ephedrine

- (1r,2r)-ephedrine

- CPDD 0049

- l-Pseudoephedrine base

- PSEUDOEPHEDRINE BASE

- R,R(-)-PSEUDOEPHEDRINE

- S,S(+)-Pseudoephedrine

- (-)-psi-Ephedrine

- EINECS 206-292-8

- (1r, 2r)-(-)-pseudoephedrine

- HMS2232I23

- SMR000059174

- l-Pseudoephedrine

- (R-(R*,R*))-alpha-(1-(Methylamino)ethyl)benzyl alcohol

- 321-97-1

- (-)-Pseudoephedrine, 1mg/ml in Acetonitrile

- STR08329

- (-)-Pseudoephedrine ((1R,2R)-Pseudoephedrine)

- PDSP1_001343

- Pseudoephedrine, (-)-

- PSEUDOEPHEDRINE, L-

- CHEMBL2110905

- (-)-Pseudoephedrine, purum, >=96.0% (sum of enantiomers, GC)

- (1R,2R)-(-)-Pseudoephedrine, 98%

- (-)-Pseudoephedrine 1.0 mg/ml in Methanol

- (.ALPHA.R)-.ALPHA.-((1R)-1-(METHYLAMINO)ETHYL)BENZENEMETHANOL

- Benzenemethanol, alpha-((1R)-1-(methylamino)ethyl)-, (alphaR)-

- Opera_ID_462

- (-)-(1R,2R)-Pseudoephedrine

- CPDD-0049

- DTXSID90185895

- MLS000069657

- SCHEMBL4786

- AKOS000268842

- Benzenemethanol, .alpha.-[1-(methylamino)ethyl]-, [R-(R*,R*)]-

- PD127730

- EC 206-292-8

- PDSP1_001346

- Q27288764

- Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (R-(R*,R*))-

- (1R 2R)-(-)-PSEUDOEPHEDRINE

- UNII-S76J9U46ST

- (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol

- D(-)-Pseudoephedrine

- S76J9U46ST

- l-(1R,2R)-Pseudoephedrine

-

- MDL: MFCD00002203

- Renchi: 1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3

- Clave inchi: KWGRBVOPPLSCSI-SCZZXKLOSA-N

- Sonrisas: C[C@H]([C@@H](C1=CC=CC=C1)O)NC

Atributos calculados

- Calidad precisa: 165.11500

- Masa isotópica única: 165.115364

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 3

- Complejidad: 121

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 2

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: nothing

- Carga superficial: 0

- Xlogp3: nothing

- Superficie del Polo topológico: 32.3

Propiedades experimentales

- Color / forma: White crystals or crystalline powder

- Denso: 1.015

- Punto de fusión: 118-120 ºC

- Punto de ebullición: 255°Cat760mmHg

- Punto de inflamación: 9℃

- PSA: 32.26000

- Logp: 1.71880

- Disolución: Not determined

- Rotación específica: -51 º (c=0.6, EtOH)

(-)-Pseudoephedrine Información de Seguridad

- Número de transporte de mercancías peligrosas:UN1230 - class 3 - PG 2 - Methanol, solution

- Wgk Alemania:3

- Código de categoría de peligro: R20/21/22;R36/37/38

- Instrucciones de Seguridad: S26-S37/39

- Rtecs:UL5750500

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R20/21/22; R36/37/38

- Condiciones de almacenamiento:Cold storage (+4 ° C)

(-)-Pseudoephedrine Datos Aduaneros

- Código HS:2922199090

- Datos Aduaneros:

China Customs Code:

2922199090Overview:

2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(-)-Pseudoephedrine Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

2.1R:NaOH, S:THF, cooled; 24 h, rt

2.2S:H2O, rt

3.1R:F3CCO2H, S:CH2Cl2, rt; 24 h, rt

4.1S:DMSO, 1 h, 130°C

4.2R:AcOH, 4 h, reflux

- Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani reaction, Drug Testing and Analysis, 2018, 10(3), 548-556

Synthetic Routes 3

1.2R:LiCl, -78°C

1.3S:THF, -78°C; 1 h, -78°C; -78°C → rt; 30 min, rt; rt → -100°C

1.4S:THF, 20 min, -100°C; 7 h, -100°C

1.5R:NH4Cl, S:H2O, -100°C; -100°C → rt

2.1S:H2O, S:MeOH, S:Dioxane

2.2R:NaOH, rt → reflux; 2 h, reflux; reflux → rt

2.3S:H2O, rt

2.4R:HCl, S:H2O, rt, pH 3

2.5S:THF, rt → 0°C

2.62 h, 0°C

2.7S:MeOH, 45 min

2.8S:H2O

- Role of Pseudoephedrine as Chiral Auxiliary in the "Acetate-Type" Aldol Reaction with Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building Blocks, Journal of Organic Chemistry, 2011, 76(2), 460-470

Synthetic Routes 4

Synthetic Routes 5

2.1R:EtN(Pr-i)2, S:CH2Cl2

3.1

4.1R:O3, S:MeOH, S:CH2Cl2

4.2R:Me2S

4.3R:AgNO3, S:H2O

4.4R:NaOH, S:H2O

5.1R:Et3N, R:(PhO)2P(=O)N3, S:Benzene

6.1R:LiAlH4, S:THF

- Synthesis of optically active (E)-1-alkoxymethoxybut-2-enyl(tributyl)stannanes: stereochemistry of their thermal reactions with aldehydes, Journal of the Chemical Society, 1989, (8), 1529-35

Synthetic Routes 6

1.2

2.1R:LiN(Pr-i)2, S:THF, S:(Me2N)3P=O

2.2

2.3R:NaBH4, S:EtOH

3.1R:H2, C:Pd hydroxide, S:MeOH

- A new and simple synthesis of (+)- and (-)-threo-ephedrine, Journal of Chemical Research, 1988, (2), 51

Synthetic Routes 7

Synthetic Routes 8

- Directed evolution of an aminoalcohol dehydrogenase for efficient production of double chiral aminoalcohols, Journal of Bioscience and Bioengineering, 2011, 111(3), 266-271

Synthetic Routes 9

Synthetic Routes 10

2.1R:NaOH, S:H2O, S:EtOH, 12 h, reflux

- Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by the TolBINAP/DMAPEN-Ruthenium(II) Complex: A Significant Effect of N-Substituents of Chiral 1,2-Diamine Ligands on Enantioselectivity, Journal of Organic Chemistry, 2008, 73(22), 9084-9093

Synthetic Routes 11

2.1S:H2O, S:MeOH

3.1R:1H-Imidazole, S:CH2Cl2

4.1R:PPh3, R:N2(CO2CHMe2)2, S:Et2O

4.2R:NaI, S:Me2CO

5.1R:KF, S:MeOH

6.1S:C5H5N

6.2R:HCl, S:H2O

7.1R:NaBH4, S:DMSO

8.1R:KOH, S:H2O, S:EtOH

8.2R:NH4Cl, S:H2O

- Asymmetric synthesis of (-)-pseudoephedrine from (2S,3S)-3-phenyloxiran-2-ylmethanol. Stereospecific interchange of amino and alcohol functions, Tetrahedron: Asymmetry, 2001, 12(9), 1369-1372

(-)-Pseudoephedrine Raw materials

- 2-Buten-1-ol, 1-(tributylstannyl)-, (E)-

- (E)-Cinnamyl Alcohol

- L(-)-Menthol

- Benzamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)-

- Di-tert-butyl dicarbonate

- tert-butyl(chloro)dimethylsilane

- (-)-Pseudoephedrine

- Carbamic acid, [(1R)-1-formyl-2-phenylethyl]methyl-, 1,1-dimethylethyl ester (9CI)

- (diazomethyl)trimethylsilane

- (+) ephedrine

- (R)-1-Hydroxy-1-phenylpropanone

- ACETAMIDE, N-[(1R,2R)-2-HYDROXY-1-METHYL-2-PHENYLETHYL]-N-METHYL-

- 3-Oxazolidineacetonitrile, 4-phenyl-, (R)-

- L-Alanine

- Benzaldehyde

(-)-Pseudoephedrine Preparation Products

(-)-Pseudoephedrine Literatura relevante

-

Adam E. O'Leary,Seth E. Hall,Kyle E. Vircks,Christopher C. Mulligan Anal. Methods 2015 7 7156

-

Zolfaghar Aladaghlo,Ali Reza Fakhari,Kobra Sadat Hasheminasab Anal. Methods 2017 9 5659

-

Clifton J. Stephenson,Ken D. Shimizu Org. Biomol. Chem. 2010 8 1027

-

Beatriz Bernardo-Maestro,Elisa Garrido-Martín,Fernando López-Arbeloa,Joaquín Pérez-Pariente,Luis Gómez-Hortigüela Phys. Chem. Chem. Phys. 2018 20 8564

-

Ramón de la Serna,Itziar Arnaiz,Carlos Márquez-álvarez,Joaquín Pérez-Pariente,Luis Gómez-Hortigüela Chem. Commun. 2022 58 13083

321-97-1 ((-)-Pseudoephedrine) Productos relacionados

- 50906-05-3(Ephedrine hemihydrate)

- 42151-56-4(Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)-)

- 2228500-32-9(2,2-dimethyl-1-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropane-1-carboxylic acid)

- 1262409-50-6(tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate)

- 1094759-88-2([3,4-bis(acetyloxy)-5-acetamido-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate)

- 692762-71-3(2-(5Z)-2,4-dioxo-3-(phenylcarbamoyl)methyl-1,3-thiazolidin-5-ylidene-N-(4-methoxyphenyl)acetamide)

- 2138570-80-4(tert-butyl 3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine-1-carboxylate)

- 1217546-82-1(Vildagliptin-d3)

- 1443304-54-8(4-Fluoro-3-iso-pentoxybenzoyl chloride)

- 52199-24-3(2-(4-Bromomethyl)phenylpyridine)